(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate
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Overview
Description
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.211 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a methylprop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 4-hydroxybenzyl alcohol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-formylphenyl methyl 2-methylprop-2-enoate.
Reduction: Formation of 4-hydroxyphenyl methanol.
Substitution: Formation of various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl moiety, which can interact with cellular components and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)methyl acrylate
- (4-Hydroxyphenyl)methyl methacrylate
- (4-Hydroxyphenyl)methyl butyrate
Uniqueness
(4-Hydroxyphenyl)methyl 2-methylprop-2-enoate is unique due to its specific combination of a hydroxyphenyl group and a methylprop-2-enoate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
57468-94-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(13)14-7-9-3-5-10(12)6-4-9/h3-6,12H,1,7H2,2H3 |
InChI Key |
QQAUGDODGCJHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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